Methcathinone hydrochloride, (+)-
Description
(+)-Methcathinone hydrochloride (CAS: 152610-69-0), also known as R-(+)-methcathinone HCl or ephedrone, is the dextrorotatory enantiomer of methcathinone, a synthetic cathinone derivative. Its chemical structure comprises a β-keto amphetamine backbone (2-(methylamino)-1-phenylpropan-1-one) with a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXNCHDKYZOSY-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152610-69-0 | |
| Record name | Methcathinone hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152610690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 152610-69-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHCATHINONE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC317CB9X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Methcathinone hydrochloride, also known as ephedrone, is a monoamine alkaloid and psychoactive stimulant. It primarily targets the dopamine transporter and the norepinephrine (noradrenaline) transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, which are essential for transmitting signals in the nervous system.
Mode of Action
Methcathinone hydrochloride interacts with its targets by potentiating the release of dopamine from dopaminergic nerve terminals in the brain. This interaction results in an increase in spontaneous rodent locomotor activity. The compound’s affinity for the serotonin transporter is less than that of methamphetamine.
Biochemical Pathways
Methcathinone hydrochloride affects the monoaminergic systems. It is a potent inhibitor of catecholamine transport with more modest effects on serotonin uptake. The reduction of the keto group and hydroxylation on the alkyl chains were identified as the common metabolic pathways for all cathinones.
Pharmacokinetics
It is known that the effects of methcathinone usually last from four to six hours. More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Methcathinone hydrochloride’s action include enhanced euphoria, sensation, alertness, and empathy. It also causes appetite suppression. It is considered to be addictive, with both physical and psychological withdrawal occurring if its use is discontinued after prolonged or high-dosage administration.
Biochemical Analysis
Biochemical Properties
“Methcathinone Hydrochloride, (+)-” is known to interact with monoamine transporters in the brain, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals across neurons.
Cellular Effects
“Methcathinone Hydrochloride, (+)-” has been shown to increase spontaneous rodent locomotor activity, potentiate the release of dopamine from dopaminergic nerve terminals in the brain, and cause appetite suppression. It also increases the number of activated neurons, especially in sensory and motor cortices, striatum, and midbrain motor nuclei.
Molecular Mechanism
“Methcathinone Hydrochloride, (+)-” exerts its effects at the molecular level by binding to monoamine transporters, inhibiting the reuptake of neurotransmitters. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, enhancing signal transmission across neurons.
Temporal Effects in Laboratory Settings
The effects of “Methcathinone Hydrochloride, (+)-” on neuronal activity have been observed to increase over time in laboratory settings. It has been shown to induce a strong de-correlation of population activity and increase trial-to-trial reliability, specifically during a natural movie stimulus.
Dosage Effects in Animal Models
The effects of “Methcathinone Hydrochloride, (+)-” vary with different dosages in animal models. High doses can lead to restlessness, anxiety, psychosis, tachycardia, and hyperthermia.
Metabolic Pathways
“Methcathinone Hydrochloride, (+)-” is metabolized via various pathways, including N-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring. These metabolites are further oxidized to the corresponding carboxylic metabolites.
Biological Activity
Methcathinone hydrochloride, commonly known as "Jeff," is a synthetic stimulant derived from the khat plant. It shares structural similarities with methamphetamine and has been noted for its psychoactive effects. This article explores the biological activity of methcathinone hydrochloride, focusing on its interactions with neurotransmitter systems, pharmacological properties, and clinical implications.
Methcathinone primarily acts as a monoamine releaser , significantly affecting dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. Its mechanism involves both reuptake inhibition and the promotion of neurotransmitter release, which leads to increased levels of these neurotransmitters in the synaptic cleft.
Key Findings:
- Methcathinone exhibits a high selectivity for dopamine release over serotonin, with an EC50 value of 49.9 nM for DA and 4270 nM for 5-HT, indicating an 86-fold preference for DA release .
- The compound is classified as a releaser rather than solely an inhibitor, which is significant in understanding its potential for abuse .
Pharmacological Profile
The pharmacological effects of methcathinone have been characterized through various studies focusing on its intracranial self-stimulation (ICSS) capabilities and its impact on locomotor activity.
Table 1: Comparative Efficacy of Methcathinone and Other Cathinones in ICSS
| Compound | Efficacy in ICSS | Mechanism of Action |
|---|---|---|
| Methcathinone | Highest | DA release > 5-HT release |
| MDPV | Moderate | DA and NE release |
| Methylone | Low | Mixed effects on DA and 5-HT |
| Mephedrone | Lowest | Primarily 5-HT mediated depression |
Methcathinone has been shown to facilitate ICSS in a dose-dependent manner, indicating its potential for abuse . In studies comparing it to other cathinones, methcathinone demonstrated the highest efficacy in promoting rewarding behaviors associated with drug use.
Clinical Case Studies
Several case studies have documented the adverse effects of methcathinone use, highlighting its neurotoxic potential.
- Case Study - Chronic Manganese Intoxication : A patient who abused methcathinone developed symptoms consistent with chronic manganese exposure due to the synthesis process involving potassium permanganate. Neurological assessments revealed significant impairments, including gait disturbances and speech difficulties .
- Case Study - Neuropsychiatric Symptoms : Another case involved a patient who experienced severe motor dysfunctions after prolonged use of methcathinone. Symptoms included restless legs syndrome and difficulties with fine motor skills, underscoring the compound's neurotoxic effects .
Scientific Research Applications
Methcathinone hydrochloride is a synthetic stimulant with a history of abuse and some research applications. It is derived from cathinone and is known for its psychoactive effects .
Scientific Research Applications
FTIR Analysis: Methcathinone hydrochloride can be used in Fourier Transform Infrared Spectroscopy (FTIR) analysis for identifying chloro-methcathinone and methyl-methcathinone in samples. This method involves preparing the sample, placing it in the spectrograph, and obtaining an infrared spectrogram, which is then compared to standard substance spectrograms for qualitative analysis .
- The FTIR analysis method includes testing the sample and obtaining its infrared spectrogram .
- The spectrogram is used to identify specific compounds like 3-chloromethcathinone and 4-chloromethcathinone by matching characteristic absorption peaks .
- This method is advantageous due to its ease of operation, speed, low cost, environmental protection, and high accuracy, making it suitable for on-site rapid inspection compared to traditional chromatography and mass spectrometry methods .
Drug Discrimination Studies: Methcathinone and its derivatives have been used in drug discrimination studies to understand their behavioral effects. For example, studies have compared methcathinone to 3-Cl-methcathinone (PAL-434) in rhesus monkeys to assess their cocaine-like effects and their impact on cocaine self-administration .
- These studies involve administering methcathinone or PAL-434 chronically and observing the dose-dependent increase in cocaine-like responses .
- The findings indicate that these compounds can reduce cocaine self-administration, suggesting potential applications in addiction research .
Intracranial Self-Stimulation (ICSS) Studies: Methcathinone's effects on ICSS have been examined to understand its abuse potential. Studies have shown that methcathinone facilitates ICSS in rats, indicating its abuse liability .
- Researchers have compared methcathinone with other compounds like MDPV, methylone, and mephedrone, finding that methcathinone has the highest efficacy in facilitating ICSS .
- These studies help in evaluating the abuse potential of different compounds based on their effects on brain stimulation reward .
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies have been conducted to correlate the structural properties of methcathinone analogues with their activity. These analyses examine the in vitro potency of methcathinone analogues to promote monoamine release and their in vivo modulation of ICSS .
- The neurochemical and behavioral effects are correlated with steric, electronic, and lipophilic parameters of the para substituents .
Monoamine Release: Methcathinone is known as a potent monoamine releaser, affecting dopamine and serotonin transporters . Studies analyze methcathinone's effects on dopamine release from dopaminergic nerves .
Case Studies
Manganese-Induced Parkinsonism: There is a case of a 36-year-old male from Azerbaijan who self-injected a solution of methcathinone, prepared with pseudoephedrine hydrochloride and potassium permanganate, one to two times daily. After a while, the patient started to experience sleepiness and slow movements. His symptoms progressed rapidly for the first few months and then stabilized. The patient was difficult to understand due to palilalia and had difficulty walking .
- The patient developed symptoms similar to Parkinson's disease due to manganese toxicity from the potassium permanganate used in the preparation .
- Blood tests revealed elevated manganese levels, and brain scans showed reduced fluorodopa uptake in the putamen, indicative of Parkinsonism .
- The patient had a history of hepatitis C, which might have contributed to the neurological syndrome .
- This case highlights the risks associated with the synthesis of methcathinone using potassium permanganate, leading to manganese-induced neurotoxicity .
Methylone Hydrochloride Crystal Analysis: Studies involving the crystal structure of methylone hydrochloride have utilized Hirshfeld surface analysis to investigate intermolecular interactions such as NH⋯Cl, CH⋯Cl, and CH⋯O .
- These analyses help in understanding the interactions within the crystal lattice and are crucial for forensic-medical examinations .
- The Hirshfeld surface analysis identifies the most prominent intermolecular contacts, such as N–H⋯Cl interactions, and provides insights into the crystalline behavior of methylone hydrochloride .
Comparison with Similar Compounds
Pharmacological Profile
- Mechanism: Preferentially inhibits catecholamine reuptake and induces dopamine release via vesicular monoamine transporter 2 (VMAT2) interaction .
- Effects : Euphoria, hallucinations, motor activation, and persistent dopaminergic deficits in the caudate nucleus and putamen .
- Abuse Potential: High psychological addiction liability, though withdrawal intensity is less severe than methamphetamine .
Comparison with Similar Cathinone Derivatives
Cathinones vary in pharmacological activity and toxicity based on structural modifications. Below is a comparative analysis of (+)-methcathinone hydrochloride with key analogs:
Structural and Physicochemical Properties
Key Insights :
Pharmacological and Neurotoxic Effects
Key Insights :
- Mephedrone’s serotonergic effects distinguish it from (+)-methcathinone, which primarily targets catecholamines .
- 3-CMC and 3-FMC lack comprehensive neurotoxicity data but share structural similarities to methcathinone, suggesting analogous risks .
Enantiomeric Differences
- S(-)-Methcathinone (CAS: 66514-93-0) exhibits lower dopaminergic activity compared to the (+)-enantiomer, mirroring the stereoselectivity seen in amphetamines .
Q & A
Q. What are the recommended protocols for synthesizing enantiomerically pure (+)-methcathinone hydrochloride?
(+)-Methcathinone hydrochloride can be synthesized via oxidation of (1S,2R)-(+)-ephedrine hydrochloride using potassium permanganate under controlled acidic conditions. Key steps include:
- Purification via recrystallization in ethanol to isolate the enantiomerically pure product.
- Verification of chirality using polarimetry and comparison with literature-specific rotation values (e.g., +24° to +26° in methanol) .
- Safety: Handle oxidizing agents in fume hoods with chemical-resistant gloves (e.g., nitrile) to avoid dermal exposure .
Q. How should researchers mitigate risks when handling (+)-methcathinone hydrochloride in laboratory settings?
- Storage: Store at ≤-15°C in airtight containers to prevent hygroscopic degradation .
- Exposure control: Use fume hoods for weighing and synthesis, coupled with respiratory protection (e.g., NIOSH-approved N95 masks) during aerosol-generating steps .
- Waste disposal: Incinerate waste in certified facilities with afterburners to minimize environmental release .
Q. What analytical techniques are validated for purity assessment of (+)-methcathinone hydrochloride?
- Chromatography: HPLC with chiral columns (e.g., Chiralpak AD-H) and UV detection at 254 nm for enantiomeric purity (>99%) .
- Spectroscopy: ¹H NMR (DMSO-d₆) to confirm structural integrity; key peaks include δ 7.4–7.6 (aromatic protons) and δ 2.8 (N-methyl group) .
- Melting point: 188–191°C (decomposition observed above 200°C) .
Advanced Research Questions
Q. How can conflicting data on the stability of (+)-methcathinone hydrochloride in aqueous solutions be resolved?
Discrepancies in stability studies (e.g., hydrolysis rates in pH 7.4 buffers) may arise from:
- Methodological variability: Differences in temperature control (±2°C tolerance) or UV light exposure during storage .
- Analytical sensitivity: Use LC-QTOF-MS instead of GC-MS to avoid thermal degradation artifacts during analysis .
- Recommended protocol: Conduct accelerated stability testing (40°C/75% RH for 6 months) with controlled light exclusion .
Q. What strategies enable chiral differentiation of (+)-methcathinone hydrochloride from its synthetic analogs in forensic samples?
- Gas chromatography: Employ chiral stationary phases (e.g., β-cyclodextrin derivatives) coupled with electron ionization MS to distinguish enantiomers via retention time and fragmentation patterns (e.g., m/z 58 for N-methyl group cleavage) .
- Nuclear magnetic resonance: Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in racemic mixtures .
- Reference data: Cross-validate with databases like SWGDRUG for forensic admissibility .
Q. How do structural modifications (e.g., 3,4-dimethyl substitution) affect the pharmacological profile of (+)-methcathinone hydrochloride?
- In vitro assays: Compare binding affinity at monoamine transporters (DAT, SERT, NET) using radiolabeled ligands (e.g., [³H]WIN-35,428). 3,4-Dimethyl analogs show reduced DAT selectivity due to steric hindrance .
- Metabolite identification: Incubate with human liver microsomes and analyze metabolites via UPLC-HRMS; major pathways include N-demethylation and β-keto reduction .
- Data interpretation: Use computational modeling (e.g., molecular docking) to correlate substituent effects with receptor interactions .
Data Contradiction Analysis
Q. Why do melting points for (+)-methcathinone hydrochloride vary across studies (e.g., 185–191°C vs. 188–191°C)?
- Sample purity: Impurities (e.g., residual solvents) lower observed melting points. Ensure purity ≥98% via HPLC before testing .
- Instrument calibration: Verify differential scanning calorimetry (DSC) calibration with indium standards (melting point 156.6°C) .
- Polymorphism: Screen for crystalline forms using X-ray diffraction; monoclinic crystals typically melt at 188–191°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
